N,N'-diisopropyloxamide
Overview
Description
N,N’-diisopropyloxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of oxamide and is commonly used as a ligand in coordination chemistry. The molecular formula of N,N’-diisopropyloxamide is C8H16N2O2 .
Synthesis Analysis
While specific synthesis methods for N,N’-diisopropyloxamide were not found, related compounds such as N,N-diisopropylethylamine have been synthesized using paraldehyde as a raw material in a solvent under normal pressure . Another synthesis method involves the reaction of diisopropylamine and haloalkane .Molecular Structure Analysis
The molecular structure of N,N’-diisopropyloxamide contains a total of 27 bonds. There are 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 secondary amide(s) (aliphatic) .Scientific Research Applications
1. Inclusion Properties and Complex Formation
N,N,N′,N′-Tetraisopropyloxamide, a related compound to N,N'-diisopropyloxamide, has been shown to form crystalline inclusion complexes with various aromatic compounds. X-ray analysis of its complex with 1-methylnaphthalene revealed that the aromatic guest molecules are stacked in columns, indicating potential applications in molecular inclusion and complex formation (Toda et al., 1985).
2. Biocompatibility and Cellular Uptake
Poly(N-isopropylacrylamide), a polymer closely related to this compound, demonstrates significant biocompatibility and can be internalized by various cell lines, indicating its potential in biomedical applications such as drug and gene delivery systems, diagnostic assays, and sensors (Guo et al., 2017).
3. Drug Discovery and Molecular Imaging
The broader field of drug discovery, which includes the study of compounds like this compound, is deeply impacted by molecular biology and genomic sciences. Molecular imaging techniques, such as fluorescence imaging and nuclear medicine, have been used to investigate drug delivery systems, including those involving related compounds (Drews, 2000); (Lu, 2010).
4. Bioengineering Applications
Polymers based on N-isopropylacrylamide, akin to this compound, are crucial in bioengineering for applications in cell and enzyme immobilization, controlled drug delivery, and gene delivery. The stimuli-responsive behavior of these polymers makes them suitable for creating smart hydrogels, coatings, and ion-exchange membrane systems (Rzaev et al., 2007).
5. Environmental Applications
In environmental science, studies on related compounds like diisopropylimine and their interaction with catalysts for hydrogenation processes have implications for green chemistry and pollutant reduction strategies (Deng et al., 2018).
6. Advanced Materials Science
In the realm of materials science, this compound and its derivatives may contribute to the development of smart materials, such as smart hydrogels and thermos-responsive polymers. These materials find applications in diverse fields like tissue regeneration, artificial muscles, and smart coating technologies (Tang et al., 2021).
7. Potential in Energy Applications
Compounds like this compound may also have potential applications in energy conversion and storage, as indicated by studies on similar compounds like dithiooxamide used in the synthesis of carbon frameworks for oxygen reduction reactionsand supercapacitors (Naveen et al., 2017).
Future Directions
Properties
IUPAC Name |
N,N'-di(propan-2-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)9-7(11)8(12)10-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTXNSJRJVCZEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994350 | |
Record name | N~1~,N~2~-Di(propan-2-yl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7357-22-4 | |
Record name | NSC58162 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~2~-Di(propan-2-yl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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